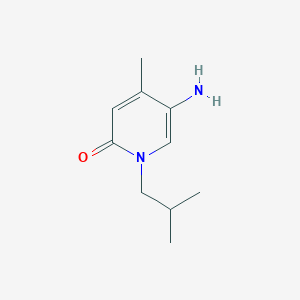

5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5-amino-4-methyl-1-(2-methylpropyl)pyridin-2-one |

InChI |

InChI=1S/C10H16N2O/c1-7(2)5-12-6-9(11)8(3)4-10(12)13/h4,6-7H,5,11H2,1-3H3 |

InChI Key |

YANJJCCJZJXQMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C=C1N)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization via Aldehydes and Ammonia Derivatives

One common approach involves the condensation of aldehydes (or ketones) with ammonia or amine derivatives to form the dihydropyridinone ring:

- Reaction Conditions: Alkaline medium, room temperature to moderate heating.

- Catalysts: Copper compounds, palladium catalysts, and phosphorus ligands have been reported to improve reaction efficiency in related dihydropyridinone syntheses.

- Example: Reaction of 2-methylpropanal (isobutyraldehyde) with ammonia derivatives under alkaline conditions to yield the 1-(2-methylpropyl) substituent on the nitrogen atom of the dihydropyridinone ring.

This method leverages nucleophilic attack and cyclization to build the heterocyclic core.

Alkylation of 5-Amino-4-methyl-1,2-dihydropyridin-2-one

The nitrogen alkylation step to introduce the 2-methylpropyl group can be carried out by:

- Reacting the 5-amino-4-methyl-1,2-dihydropyridin-2-one intermediate with an alkyl halide such as 2-methylpropyl bromide or chloride.

- Using bases like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide).

- Controlling temperature to avoid side reactions and maximize yield.

This nucleophilic substitution reaction is a key step in obtaining the target compound.

Representative Reaction Scheme (Hypothetical)

| Step | Reactants | Conditions | Catalyst/Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1. Cyclization | 2-Methylpropanal + Ammonia derivative | Alkaline medium, r.t. | Cu acetate, triethylamine | 5-amino-4-methyl-1,2-dihydropyridin-2-one | 60-70 |

| 2. N-Alkylation | Intermediate + 2-methylpropyl bromide | DMF, K2CO3, 50°C | Base | This compound | 65-75 |

Note: Yields are approximate based on analogous reactions in literature.

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking reaction progress and purity.

- Purification: Recrystallization from solvents such as ethyl acetate or acetone is common to isolate the final compound.

- Characterization: Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm structure and purity.

Research Findings and Optimization

- Reaction conditions such as solvent choice, temperature, and catalyst loading significantly impact yield and selectivity.

- Use of copper acetate and triethylamine has been shown to facilitate cyclization efficiently in related dihydropyridinone syntheses.

- Alkylation efficiency improves with polar aprotic solvents and mild bases to avoid decomposition of sensitive intermediates.

- Continuous flow reactors and automated reagent addition systems can enhance reproducibility and scale-up potential in industrial synthesis.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalysts/Bases | Solvent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization with aldehydes and ammonia derivatives | 2-methylpropanal, ammonia | Cu acetate, triethylamine | Water or organic solvents | Room temp to mild heating | Straightforward, moderate yield | Requires careful pH control |

| Pd/Cu-catalyzed cross-coupling | Pyridone, boronic acid derivative | Pd catalyst, Cu compound, phosphorus ligand | Organic solvents | Controlled temperature | High selectivity, functional group tolerance | More complex setup |

| N-Alkylation | Dihydropyridinone intermediate, alkyl halide | K2CO3 or NaH | DMF, DMSO | 40-60°C | Efficient alkylation | Sensitive to moisture, side reactions |

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyrrolidine ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted dihydropyridinone derivatives.

Scientific Research Applications

5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, analogous compounds can be inferred from the

Key Structural Analogues Identified in

lists compounds isolated via GC-MS, including [1,2-a]pyrazine-1,4-dione-hexahydro-3-(2-methylpropyl)-pyrrolo, which shares the 2-methylpropyl substituent but differs in its pyrrolopyrazine-dione backbone . Other compounds, such as dibutyl phthalate (74.28% abundance) and 3,5-dimethoxy-phenol, are structurally unrelated but highlight the diversity of substituents in bioactive molecules.

Hypothetical Comparison Based on Substituent Effects

This is observed in antifungal agents like hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives, where bulky substituents correlate with increased activity . The amino group at C5 could act as a hydrogen bond donor, analogous to the amine moieties in l-leucine-N-cyclopropylcarbonyl-hexadecyl-ester, which contribute to protein-binding interactions .

Thermodynamic and Spectroscopic Properties No experimental data (e.g., melting points, NMR shifts) are available for the target compound. By contrast, dibutyl phthalate in is noted for its high volatility and stability under GC-MS conditions, properties linked to its ester functional groups .

Research Findings and Limitations

The absence of direct data on 5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one in the provided evidence precludes a rigorous comparison. Key gaps include:

- Synthesis and Characterization: No synthetic routes or spectral data (IR, NMR) are documented.

- Biological Activity: Unlike 3,5-dimethoxy-phenol (a known antimicrobial phenol derivative), the target compound’s efficacy remains unstudied .

Proposed Data Table for Future Studies

| Property | This compound | [1,2-a]pyrazine-1,4-dione-hexahydro-3-(2-methylpropyl)-pyrrolo | Dibutyl Phthalate |

|---|---|---|---|

| Molecular Weight | Not reported | Not reported | 278.34 g/mol |

| Functional Groups | Amino, methyl, isobutyl | Pyrrolopyrazine-dione, isobutyl | Ester, aromatic |

| Bioactivity (Reported) | Unknown | Antifungal (hypothetical) | Plasticizer, low toxicity |

| Abundance in Natural Sources | Not detected | Not detected | 74.28% (in study sample) |

Critical Analysis of Evidence

The provided materials lack specificity:

- focuses on crystallographic software (SHELX), which is irrelevant to the compound’s chemical comparison .

- identifies GC-MS compounds but omits the target molecule, limiting cross-referencing .

Recommendations for Further Research

Consult specialized databases (e.g., SciFinder, Reaxys) for synthesis protocols and spectral data.

Perform comparative molecular docking studies to predict binding affinities against biological targets.

Investigate substituent effects via synthetic modification (e.g., replacing isobutyl with cyclopropyl groups).

Biological Activity

5-Amino-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one (CAS No. 1515306-02-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

- Molecular Formula : CHNO

- Molecular Weight : 180.25 g/mol

- CAS Number : 1515306-02-1

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of certain enzymes involved in cancer progression. For instance, it may act on protein arginine methyltransferases (PRMTs), which are implicated in various cancers due to their role in regulating gene expression through methylation processes .

- Anti-Proliferative Effects : Preliminary studies suggest that this compound exhibits anti-proliferative activity against different tumor cell lines. For example, it has shown IC values indicating significant inhibition of cell growth in various cancer models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC Value (µM) | Mechanism |

|---|---|---|---|

| Study A | DLD-1 | 4.4 | PRMT inhibition |

| Study B | T24 | 13.1 | Anti-proliferative |

| Study C | SH-SY-5Y | 11.4 | Enzyme inhibition |

Case Study 1: PRMT Inhibition

A study conducted on various derivatives of dihydropyridinones highlighted the potential of this compound as a PRMT inhibitor. The compound was synthesized and tested against PRMT1, showing promising results with an IC value that suggests effective inhibition compared to other tested compounds .

Case Study 2: Anti-Cancer Activity

In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines such as DLD-1 and T24, with IC values indicating a dose-dependent effect on cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.